molecular formula C5H4N2O4 B116508 2,4-Dihydroxy-3-nitropyridine CAS No. 89282-12-2

2,4-Dihydroxy-3-nitropyridine

Cat. No.: B116508
CAS No.: 89282-12-2
M. Wt: 156.1 g/mol
InChI Key: BKYGVGWYPFVKTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dihydroxy-3-nitropyridine is a heterocyclic compound belonging to the pyridine family. It is characterized by the presence of two hydroxyl groups at the 2nd and 4th positions and a nitro group at the 3rd position on the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4-Dihydroxy-3-nitropyridine can be synthesized through the nitration of 2,4-dihydroxypyridine. The process involves reacting 2,4-dihydroxypyridine with nitric acid under controlled conditions. The reaction typically requires a polar protic solvent and can be catalyzed by acids such as sulfuric acid to enhance the nitration process .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors has been explored to improve the efficiency and safety of the nitration process .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dihydroxy-3-nitropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Halogenation: Bromine in acetic acid at elevated temperatures.

    Reduction: Catalytic hydrogenation or using reducing agents like tin chloride.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

    5-Bromo-2,4-dihydroxy-3-nitropyridine: Formed by halogenation.

    2,4-Dihydroxy-3-aminopyridine: Formed by reduction of the nitro group.

Scientific Research Applications

2,4-Dihydroxy-3-nitropyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-dihydroxy-3-nitropyridine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both hydroxyl and nitro groups on the pyridine ring, which imparts distinct chemical reactivity and potential for diverse applications. The combination of these functional groups allows for unique interactions and transformations that are not possible with other similar compounds .

Properties

IUPAC Name

4-hydroxy-3-nitro-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2O4/c8-3-1-2-6-5(9)4(3)7(10)11/h1-2H,(H2,6,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKYGVGWYPFVKTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C(=C1O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20715629
Record name 4-Hydroxy-3-nitropyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20715629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89282-12-2
Record name 4-Hydroxy-3-nitropyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20715629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Nitropyridine-2,4-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4-Dihydroxy-3-nitropyridine
Reactant of Route 2
Reactant of Route 2
2,4-Dihydroxy-3-nitropyridine
Reactant of Route 3
2,4-Dihydroxy-3-nitropyridine
Reactant of Route 4
2,4-Dihydroxy-3-nitropyridine
Reactant of Route 5
2,4-Dihydroxy-3-nitropyridine
Reactant of Route 6
2,4-Dihydroxy-3-nitropyridine
Customer
Q & A

Q1: What spectroscopic techniques were used to characterize 2,4-Dihydroxy-3-nitropyridine and what structural information was obtained?

A1: The researchers employed Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy to characterize the structure of this compound []. These techniques provided insights into the vibrational modes of the molecule, allowing for the identification of specific functional groups and their bonding characteristics. By comparing the experimental spectra with theoretical calculations obtained through Hartree-Fock (HF) and Density Functional Theory (DFT) methods, the researchers could assign vibrational frequencies to specific molecular motions and confirm the structural features of the compound.

Q2: How was computational chemistry employed in the study of this compound?

A2: Computational chemistry played a crucial role in understanding the structural and electronic properties of this compound []. The researchers utilized HF and DFT calculations using the B3LYP/6-311++G(d,p) basis set to optimize the molecular geometry, predict vibrational frequencies, and calculate the molecule's depolarization ratio. Additionally, the study explored the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, providing insights into the molecule's reactivity and potential for charge transfer. These computational approaches complemented the experimental spectroscopic data, providing a comprehensive understanding of the molecule's characteristics.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.